(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with a complex structure that includes both phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2-(phenylamino)acetate
- 2-Oxo-2-(phenylamino)acetic acid
- N-Phenyloxamidic acid
Uniqueness
(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE stands out due to the presence of both phenyl and methylphenyl groups, which confer unique chemical properties and reactivity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in various fields.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)11-17(20)21-12-16(19)18-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKSSOFQOQGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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